molecular formula C21H15N3O4 B13864961 Deferasirox-d8

Deferasirox-d8

Numéro de catalogue: B13864961
Poids moléculaire: 381.4 g/mol
Clé InChI: BOFQWVMAQOTZIW-PGRXLJNUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Deferasirox-d8 is a deuterated form of deferasirox, an iron chelator used to treat chronic iron overload caused by blood transfusions. This compound is chemically similar to deferasirox but contains deuterium atoms, which can be used in pharmacokinetic studies to trace the compound’s metabolism and distribution in the body.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of deferasirox-d8 involves the incorporation of deuterium atoms into the deferasirox molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process.

Industrial Production Methods

Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of deuterated starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The production process is carefully monitored to maintain the integrity of the deuterium atoms in the compound.

Analyse Des Réactions Chimiques

Types of Reactions

Deferasirox-d8 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidation products.

    Reduction: The compound can undergo reduction reactions under specific conditions.

    Substitution: this compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce reduced forms of the compound.

Applications De Recherche Scientifique

Deferasirox-d8 has several scientific research applications, including:

    Chemistry: Used as a tracer in studies of iron chelation and metabolism.

    Biology: Employed in research on iron homeostasis and its role in various biological processes.

    Medicine: Investigated for its potential therapeutic effects in conditions related to iron overload, such as thalassemia and hemochromatosis.

    Industry: Utilized in the development of new iron chelators and related compounds.

Mécanisme D'action

Deferasirox-d8 exerts its effects by binding to trivalent (ferric) iron with high affinity, forming a stable complex that is eliminated via the kidneys . The compound acts as a tridentate ligand, meaning it binds to iron at three coordination sites. This binding prevents iron from participating in harmful redox reactions and facilitates its excretion from the body. The molecular targets and pathways involved include the iron transport and storage proteins, such as transferrin and ferritin.

Comparaison Avec Des Composés Similaires

Similar Compounds

    Deferoxamine: Another iron chelator used to treat iron overload. Unlike deferasirox-d8, deferoxamine is administered via injection.

    Deferiprone: An oral iron chelator with a different chemical structure but similar therapeutic use.

Uniqueness of this compound

This compound is unique due to its deuterium content, which allows for detailed pharmacokinetic studies. The deuterium atoms provide a distinct mass signature, enabling researchers to trace the compound’s distribution and metabolism more accurately compared to non-deuterated deferasirox.

Propriétés

Formule moléculaire

C21H15N3O4

Poids moléculaire

381.4 g/mol

Nom IUPAC

4-[3,5-bis(2,3,4,5-tetradeuterio-6-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoic acid

InChI

InChI=1S/C21H15N3O4/c25-17-7-3-1-5-15(17)19-22-20(16-6-2-4-8-18(16)26)24(23-19)14-11-9-13(10-12-14)21(27)28/h1-12,25-26H,(H,27,28)/i1D,2D,3D,4D,5D,6D,7D,8D

Clé InChI

BOFQWVMAQOTZIW-PGRXLJNUSA-N

SMILES isomérique

[2H]C1=C(C(=C(C(=C1[2H])C2=NN(C(=N2)C3=C(C(=C(C(=C3O)[2H])[2H])[2H])[2H])C4=CC=C(C=C4)C(=O)O)O)[2H])[2H]

SMILES canonique

C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=C(C=C4)C(=O)O)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.